ethyl 2-({[(4,5-dimethyl-1H-imidazol-2-yl)sulfanyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Overview
Description
ETHYL 2-{2-[(4,5-DIMETHYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETAMIDO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound that features a unique combination of imidazole and benzothiophene moieties The imidazole ring is known for its presence in many biologically active molecules, while the benzothiophene ring is a sulfur-containing heterocycle that is often found in pharmaceuticals and agrochemicals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-{2-[(4,5-DIMETHYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETAMIDO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazole derivative, followed by the introduction of the benzothiophene moiety. The key steps include:
Formation of the Imidazole Ring: This can be achieved through the cyclization of glyoxal and ammonia, followed by functional group modifications.
Synthesis of the Benzothiophene Ring: This involves the cyclization of appropriate sulfur-containing precursors under acidic or basic conditions.
Coupling Reactions: The imidazole and benzothiophene intermediates are then coupled using reagents such as coupling agents (e.g., EDC, DCC) under mild conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-{2-[(4,5-DIMETHYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETAMIDO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Reduction: The imidazole ring can be reduced to form dihydroimidazole derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the imidazole and benzothiophene rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA)
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution Reagents: Halogenating agents (e.g., N-bromosuccinimide), alkylating agents (e.g., methyl iodide)
Major Products
Sulfoxides and Sulfones: Formed from oxidation reactions
Dihydroimidazole Derivatives: Formed from reduction reactions
Substituted Imidazole and Benzothiophene Derivatives: Formed from substitution reactions
Scientific Research Applications
ETHYL 2-{2-[(4,5-DIMETHYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETAMIDO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ETHYL 2-{2-[(4,5-DIMETHYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETAMIDO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
ETHYL 2-{2-[(4,5-DIMETHYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETAMIDO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can be compared with other similar compounds to highlight its uniqueness:
Properties
Molecular Formula |
C18H23N3O3S2 |
---|---|
Molecular Weight |
393.5 g/mol |
IUPAC Name |
ethyl 2-[[2-[(4,5-dimethyl-1H-imidazol-2-yl)sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C18H23N3O3S2/c1-4-24-17(23)15-12-7-5-6-8-13(12)26-16(15)21-14(22)9-25-18-19-10(2)11(3)20-18/h4-9H2,1-3H3,(H,19,20)(H,21,22) |
InChI Key |
LQMCBZKGZNDBAZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CSC3=NC(=C(N3)C)C |
Origin of Product |
United States |
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